molecular formula C20H18FN3O3 B6556340 N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040636-64-3

N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Numéro de catalogue: B6556340
Numéro CAS: 1040636-64-3
Poids moléculaire: 367.4 g/mol
Clé InChI: STLMIBVUBYQQRC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based compound characterized by a dihydropyridazine core substituted with a 4-fluorobenzyl group at position 1 and a 2-ethoxyphenylcarboxamide moiety at position 2. The ethoxy group at the ortho position of the phenyl ring distinguishes it from closely related derivatives, which often feature methoxy, carbamoyl, or halogenated substituents (see Table 1).

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-2-27-18-6-4-3-5-16(18)22-20(26)17-11-12-19(25)24(23-17)13-14-7-9-15(21)10-8-14/h3-12H,2,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLMIBVUBYQQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyridazinone derivatives are widely explored for their pharmacological properties, particularly as protease inhibitors. Below is a detailed comparison of the target compound with structurally similar analogs from the evidence:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Data
Target Compound 2-ethoxyphenyl, 4-fluorobenzyl C₂₁H₂₀FN₃O₃ (inferred) ~381.4 (estimated) Ethoxy group may enhance lipophilicity vs. methoxy analogs.
BI83805 2-carbamoylphenyl, 4-fluorobenzyl C₁₉H₁₅FN₄O₃ 366.35 Carbamoyl group introduces hydrogen-bonding potential; priced at $8–10/g.
BG15662 5-chloro-2-methoxyphenyl, 4-fluorobenzyl C₁₉H₁₅ClFN₃O₃ 387.79 Chlorine increases steric bulk and electron-withdrawing effects.
Compound 9 4-fluorophenyl, cyclopropylcarbamoyl Not specified Not specified High synthetic yield (90%); cyclopropyl group may improve metabolic stability.
Compound 19 4-methoxybenzyl, trans-3-methoxycyclobutylcarbamoyl C₂₈H₃₀F₂N₅O₅ 554.22 (HRMS) Quaternary peaks absent in NMR; HRMS confirmed precision (±0.0015 Da).
N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{n-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide Oxadiazolyl and trifluoromethyl groups C₂₀H₂₁FN₆O₅ Not specified Trifluoromethyl enhances lipophilicity and metabolic resistance.

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group is a conserved feature across analogs, likely contributing to target binding via hydrophobic and dipole interactions . Ethoxy vs. Methoxy: The target compound’s 2-ethoxyphenyl group may offer improved membrane permeability compared to smaller methoxy substituents (e.g., in BG15662) but could introduce steric hindrance . Carbamoyl vs. Halogenated Groups: BI83805’s 2-carbamoylphenyl group (vs.

Synthetic Feasibility :

  • Compounds with cyclopropylcarbamoyl groups (e.g., Compound 9) achieve high yields (90%) via optimized amide coupling, whereas derivatives requiring trituration (e.g., Compound 19) show challenges in NMR purity due to solvent interference .

Physicochemical Properties :

  • The trifluoromethyl group in the pyrimidine derivative significantly increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.